7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE
Overview
Description
7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE is a complex organic compound with a molecular formula of C17H13NO6 and a molecular weight of 327.28822 This compound is characterized by the presence of a chromen-2-one core, substituted with methoxy, nitrophenyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methoxy-5-nitrophenol and 4-(trifluoromethyl)chromen-2-one.
Coupling Reaction: These starting materials undergo a coupling reaction, often facilitated by a base such as potassium carbonate, in the presence of a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction.
Chemical Reactions Analysis
7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparison with Similar Compounds
Similar compounds to 7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE include:
4-ethyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one: This compound has a similar chromen-2-one core but differs in the substitution pattern, which can lead to different chemical and biological properties.
7-[(2-methoxy-5-nitrophenyl)methoxy]chromen-2-one: This compound lacks the trifluoromethyl group, which may affect its lipophilicity and overall biological activity.
Properties
IUPAC Name |
7-[(2-methoxy-5-nitrophenyl)methoxy]-4-(trifluoromethyl)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO6/c1-26-15-5-2-11(22(24)25)6-10(15)9-27-12-3-4-13-14(18(19,20)21)8-17(23)28-16(13)7-12/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHVOKNEOWXURW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])COC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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